molecular formula C24H31FO4 B1666763 AL-8810 CAS No. 246246-19-5

AL-8810

Katalognummer: B1666763
CAS-Nummer: 246246-19-5
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: WTYSXBKKVNOOIX-JTGCGUAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

AL-8810 is a prostaglandin F2α analog and a selective antagonist of the FP prostanoid receptor . The FP receptor is a family of proteins characterized by having seven-transmembrane domains that couple to specific G proteins . The FP receptors are potent and highly efficacious in reducing elevated intraocular pressure in dog and human models, in mediating luteolysis in the corpus luteum of many species, and in inducing bronchoconstriction in cat and dog models .

Mode of Action

This compound exhibits potent and selective antagonist properties at the FP prostanoid receptor . This action of AL–8810 was measured by the inhibition of fluprostenol-stimulated phosphatidylinositol (PI) turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells . AL–8810 produced a concentration-dependent shift in the fluprostenol concentration-response curve, without significantly decreasing the maximal response, indicating that this compound is a competitive antagonist .

Biochemical Pathways

Agonist binding to the FP receptor activates phospholipase C (PLC), producing elevated levels of diacylglycerol and inositol trisphosphate . The latter induces a rapid increase in intracellular calcium . This compound inhibits this process by acting as a competitive antagonist .

Pharmacokinetics

It’s known that this compound is a potent and selective antagonist of the fp prostanoid receptor, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

This compound exhibits similar antagonist potency in inhibiting fluprostenol-stimulated PLC activation in HEK-293 cells expressing the cloned human ocular FP receptor . In addition, this compound significantly improved neurological deficit scores (NDS) at 24 and 48 hours after controlled cortical impact (CCI) .

Action Environment

It’s known that this compound is a potent and selective antagonist of the fp prostanoid receptor, suggesting that it can exert its effects in various physiological environments where the fp receptor is present .

Biochemische Analyse

Biochemical Properties

AL-8810 interacts with the FP receptor, a G-protein-coupled receptor that is sensitive to prostaglandin F2α . The compound exhibits antagonist properties at the FP receptor, as measured by the inhibition of fluprostenol-stimulated phosphatidylinositol turnover in Swiss mouse 3T3 fibroblasts and in A7r5 rat vascular smooth muscle cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce hippocampal swelling and improve neurological deficit scores in mice after controlled cortical impact, a model of traumatic brain injury . It also attenuates gliosis and microglial activation in selected brain regions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor and inhibiting the activity of the potent FP receptor agonist fluprostenol . This results in a decrease in phosphatidylinositol turnover, indicating that this compound acts as a competitive antagonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at 24 and 48 hours after controlled cortical impact in mice .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, a single post-treatment with this compound at a dose of 10 mg/kg significantly improved neurological deficit scores at both tested time points 24 and 48 hours after controlled cortical impact in mice, whereas the effect of a single 1 mg/kg dose was not significant .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well characterized. As a prostaglandin F2a analog, it is likely involved in the metabolism of arachidonic acid, which is a major substrate for the synthesis of prostaglandins .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von AL-8810 umfasst mehrere Schritte, beginnend mit geeigneten Indanyl- und Prostaglandin-DerivatenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei Temperatur und pH-Wert sorgfältig kontrolliert werden, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die erforderlichen Reinheitsgrade zu erreichen. Die Verbindung wird unter Stickstoff bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: AL-8810 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

AL-8810 serves as a crucial tool in pharmacological studies due to its unique action as a selective antagonist of the FP receptor. Its pharmacological profile includes:

  • Mechanism of Action : this compound binds to the FP receptor, inhibiting the action of endogenous prostaglandin F2α. This interaction modulates various cellular signaling pathways, particularly those associated with phospholipase C activation .
  • Selectivity : It exhibits weak agonist activity but acts primarily as a competitive antagonist, making it valuable for studying receptor-mediated responses without the confounding effects of strong agonists .

Neurological Studies

In neurological research, this compound has been investigated for its protective effects in models of brain injury:

  • Traumatic Brain Injury Model : In studies involving controlled cortical impact in mice, this compound significantly reduced hippocampal swelling and improved neurological deficit scores at doses of 10 mg/kg post-injury. This suggests potential therapeutic applications for conditions like traumatic brain injury .
Study ParameterResult
Dose10 mg/kg
Improvement in Neurological ScoresSignificant reduction observed
Effect on Hippocampal SwellingReduced swelling noted

Cardiovascular Research

This compound's effects on vascular smooth muscle cells have implications for cardiovascular health:

  • Smooth Muscle Contraction : The compound has been shown to modulate contraction responses in rat thoracic aorta smooth muscle cells, indicating potential applications in managing blood pressure and vascular tone .
Cell TypeEC50 (nM)
A7r5 Smooth Muscle Cells261 ± 44
3T3 Fibroblasts186 ± 63

Ocular Research

The compound is also being explored for its ocular hypotensive effects:

  • Glaucoma Treatment : this compound's antagonistic properties at the FP receptor make it a candidate for reducing intraocular pressure, similar to other prostaglandin analogs used in glaucoma therapy .

Biochemical Applications

This compound is utilized in biochemical assays due to its specificity:

  • Signal Transduction Studies : It has been employed to understand the signaling pathways activated by FP receptors, particularly in relation to epidermal growth factor receptor transactivation mechanisms .

Case Studies and Findings

Several studies have highlighted the diverse applications of this compound:

  • In Vitro Studies : this compound demonstrated competitive antagonism against fluprostenol-induced responses in various cell types, confirming its utility in dissecting GPCR signaling pathways.
  • In Vivo Efficacy : In animal models, post-treatment with this compound resulted in significant improvements in neurological outcomes following traumatic brain injuries, emphasizing its potential therapeutic role.
  • Comparative Analysis : In studies comparing this compound with other prostaglandin analogs, it exhibited a distinct profile that could be advantageous for specific therapeutic targets without the side effects associated with stronger agonists.

Vergleich Mit ähnlichen Verbindungen

Comparison: AL-8810 is unique in its selective antagonistic action on the FP receptor, whereas the similar compounds mentioned above are agonists. This makes this compound particularly valuable in research settings where inhibition of the FP receptor is desired. Its ability to selectively block the receptor without significant off-target effects highlights its specificity and potential therapeutic benefits .

Biologische Aktivität

AL-8810, a novel analog of prostaglandin F2α (PGF2α), has garnered attention in pharmacological research due to its unique biological activity as a selective antagonist at the FP receptor. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in medical science.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes an 11β-fluoro modification of PGF2α. Its structural formula is represented as:

 5Z 13E 9S 11S 15R 9 15 dihydroxy 11 fluoro 15 2 indanyl 16 17 18 19 20 pentanor 5 13 prostadienoic acid\text{ 5Z 13E 9S 11S 15R 9 15 dihydroxy 11 fluoro 15 2 indanyl 16 17 18 19 20 pentanor 5 13 prostadienoic acid}

This modification contributes to its pharmacological profile, differentiating it from other prostaglandin analogs.

This compound operates primarily as a selective antagonist at the FP receptor. It has been shown to exhibit weak agonist potency in various cell types but predominantly functions as an antagonist. Key findings regarding its mechanism include:

  • ERK Activation : this compound stimulates rapid and sustained ERK1/2 activity in human embryonic kidney cells and osteoblast-like cells through epidermal growth factor receptor (EGFR) transactivation rather than through traditional G protein-coupled receptor pathways .
  • Competitive Antagonism : In vitro studies indicate that this compound produces parallel dextral shifts in agonist concentration-response curves without significantly suppressing maximal agonist responses. This suggests competitive antagonistic properties against potent FP receptor agonists like fluprostenol .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated across various experimental setups:

Cell Type EC50 (nM) Emax (%) Activity
A7r5 Cells261 ± 4419Weak agonist
Swiss 3T3 Fibroblasts186 ± 6323Weak agonist
Inhibition of FluprostenolK(i) = 426 ± 63-Competitive antagonist

These results illustrate that while this compound can act as a weak agonist at high concentrations, its primary role is that of an antagonist at the FP receptor.

In Vivo Studies

In vivo experiments have further elucidated the effects of this compound:

  • Cortical Impact Studies : In FP receptor knockout mice subjected to controlled cortical impact (CCI), this compound treatment did not significantly affect cortical lesions but notably reduced hippocampal swelling and improved neurological deficit scores post-injury .

Case Studies

Various case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound reduced neuroinflammation and improved recovery outcomes in models of traumatic brain injury.
  • Cardiovascular Research : The compound's selective antagonism at the FP receptor has been leveraged to explore its role in modulating vascular responses and potential implications for treating cardiovascular diseases .

Eigenschaften

IUPAC Name

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYSXBKKVNOOIX-JTGCGUAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017217
Record name AL 8810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246246-19-5
Record name (5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-5-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246246-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AL 8810
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246246195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AL 8810
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AL-8810
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QE8J6004
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AL-8810
Reactant of Route 2
AL-8810
Reactant of Route 3
AL-8810
Reactant of Route 4
AL-8810
Reactant of Route 5
AL-8810
Reactant of Route 6
AL-8810

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.